(S)-7-Azaspiro[3.5]nonan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3S)-7-azaspiro[3.5]nonan-3-amine |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2/t7-/m0/s1 |
InChI Key |
CCIGTPWIGSZLRT-ZETCQYMHSA-N |
Isomeric SMILES |
C1CC2([C@H]1N)CCNCC2 |
Canonical SMILES |
C1CC2(C1N)CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Azaspiro 3.5 Nonane Derivatives, Including S 7 Azaspiro 3.5 Nonan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections
The design of a synthetic route for a target molecule like (S)-7-Azaspiro[3.5]nonan-1-amine begins with a retrosynthetic analysis. This process involves mentally deconstructing the molecule into simpler, commercially available starting materials.
A primary disconnection for the 7-azaspiro[3.5]nonane core would be at the spirocyclic carbon, breaking the molecule into a piperidine-based fragment and a cyclobutane-based fragment. A key intermediate in the synthesis of 7-azaspiro[3.5]nonane derivatives is 7-azaspiro[3.5]nonan-2-one. google.com This ketone can be envisioned as arising from the cyclization of a precursor containing both the piperidine (B6355638) and a suitable four-carbon chain.
Further disconnection of a protected form of 7-azaspiro[3.5]nonan-1-amine, such as a benzyl-protected amine, could involve the formation of the cyclobutane (B1203170) ring onto a pre-existing piperidine ring. For instance, a plausible retrosynthetic pathway could start from a protected 4-piperidone (B1582916) derivative. The spiro-cyclobutane ring could be constructed through a [2+2] cycloaddition or a ring-closing metathesis reaction. The introduction of the amine functionality could be achieved through reductive amination of a corresponding ketone or via nucleophilic substitution.
The stereochemistry at the C1 position is a critical consideration. An enantioselective synthesis could be approached by using a chiral auxiliary, an asymmetric catalyst, or by resolution of a racemic mixture at a suitable stage. For instance, the reduction of a spiro[3.5]nonan-1-one could be performed using a chiral reducing agent to selectively form the (S)-alcohol, which can then be converted to the amine with retention of stereochemistry.
Key Bond-Forming Reactions in Spiro[3.5]nonane Construction
The construction of the unique spiro[3.5]nonane framework relies on a variety of powerful bond-forming reactions. These methods are crucial for assembling the cyclobutane and piperidine rings and for introducing the necessary functional groups.
Cyclization Reactions and Ring-Closure Strategies
Cyclization reactions are fundamental to the formation of the heterocyclic and carbocyclic rings of the azaspiro[3.5]nonane system. One common strategy involves the intramolecular cyclization of a suitably functionalized linear precursor. For example, a two-step synthesis of 7-oxo-2-azaspiro[3.5]nonane has been reported. google.com This process involves an initial cyclization reaction to form an intermediate, followed by a second cyclization to yield the desired spirocyclic ketone. google.com
Another powerful technique is ring-closing metathesis (RCM), which has been employed in the synthesis of spiro-annulated cyclobutane derivatives. niscpr.res.in This reaction uses a ruthenium-based catalyst to form a double bond and close a ring. While not directly reported for this compound, this strategy could be adapted by starting with a diene precursor attached to a piperidine scaffold.
Wittig Reaction and Olefin Formation
The Wittig reaction is a versatile method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comnih.govorganic-chemistry.orglibretexts.orgumass.edu This reaction can be instrumental in the synthesis of azaspiro[3.5]nonane derivatives, particularly for introducing exocyclic double bonds that can be further functionalized.
The mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.org
In the context of spirocycle synthesis, an intramolecular Wittig reaction can be a powerful tool for ring formation.
Reformatsky Reaction in Spiroazetidinone Synthesis
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. numberanalytics.combyjus.comwikipedia.orglibretexts.org This reaction has found applications in the synthesis of various heterocyclic compounds, including β-lactams (azetidin-2-ones). numberanalytics.comresearchgate.net The synthesis of spirocyclic β-lactams can be achieved through an intramolecular Reformatsky reaction or by reacting a cyclic ketone with a Reformatsky reagent.
The mechanism commences with the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, also known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate then adds to the carbonyl group of an aldehyde or ketone. byjus.comwikipedia.org One of the key advantages of the Reformatsky reaction is its tolerance of a wide range of functional groups. byjus.com
While not a direct route to 7-azaspiro[3.5]nonane, the synthesis of spiroazetidinones provides a valuable precedent for constructing spiro systems containing a four-membered ring.
Oxidative Cyclization Protocols
Oxidative cyclization reactions offer a powerful means to construct cyclic systems, including spirocycles. These reactions often proceed through radical or cationic intermediates and can be initiated by various oxidizing agents. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have been successfully used in the oxidative cyclization of oxazoline (B21484) derivatives to yield spirolactams. beilstein-journals.org
In these reactions, the hypervalent iodine reagent acts as an electrophile, activating a suitable precursor for intramolecular attack. For instance, the cyclization of L-tyrosine derivatives has been shown to produce spirocyclic lactones. beilstein-journals.org This type of strategy could be envisioned for the synthesis of azaspiro[3.5]nonanes by designing a precursor that undergoes a similar oxidative cyclization to form the spirocyclic core.
Nucleophilic Displacement and Substitution Reactions
Nucleophilic displacement and substitution reactions are fundamental transformations in organic synthesis and play a crucial role in the elaboration of the azaspiro[3.5]nonane scaffold. One of the most common strategies for building spirocyclobutanes involves an intramolecular SN2 reaction. nih.gov This typically involves a precursor with a good leaving group on a side chain that can be displaced by an intramolecular nucleophile to form the cyclobutane ring.
Furthermore, once the spirocyclic core is established, nucleophilic substitution reactions are essential for introducing key functional groups. For example, the conversion of a hydroxyl group to an amine, a critical step in the synthesis of this compound, can be achieved through a two-step process involving activation of the alcohol (e.g., as a tosylate or mesylate) followed by displacement with an azide (B81097) and subsequent reduction.
The table below summarizes the key reactions and their potential applications in the synthesis of azaspiro[3.5]nonane derivatives.
| Reaction | Description | Application in Azaspiro[3.5]nonane Synthesis |
| Cyclization Reactions | Formation of rings from linear precursors. | Construction of the piperidine and cyclobutane rings. |
| Wittig Reaction | Forms a C=C double bond from a carbonyl and a phosphorus ylide. masterorganicchemistry.comnih.govorganic-chemistry.orglibretexts.orgumass.edu | Introduction of exocyclic double bonds for further functionalization. |
| Reformatsky Reaction | Reaction of an α-halo ester with a carbonyl compound using zinc. numberanalytics.combyjus.comwikipedia.orglibretexts.org | Synthesis of spirocyclic β-lactams as related structures. numberanalytics.comresearchgate.net |
| Oxidative Cyclization | Ring formation initiated by an oxidizing agent. | Construction of the spirocyclic core from acyclic precursors. beilstein-journals.org |
| Nucleophilic Substitution | Replacement of a leaving group by a nucleophile. | Ring formation (intramolecular SN2) and introduction of the amine functionality. nih.gov |
Enantioselective Synthesis of Chiral Azaspiro[3.5]nonane Derivatives
The synthesis of enantiomerically pure chiral azaspirocycles like this compound is critical for their application in medicinal chemistry, where a specific stereoisomer is often responsible for the desired biological activity. Methodologies are therefore focused on establishing the chiral spirocenter with high fidelity.
Asymmetric Synthetic Approaches to Spirocenters
The creation of the quaternary spirocyclic carbon atom in a stereocontrolled manner is a central challenge in the synthesis of chiral azaspiro[3.5]nonanes. One notable approach involves the asymmetric synthesis of 2-azaspiro[3.5]nonan-1-ones, which can serve as key intermediates. For instance, the synthesis of a cholesterol absorption inhibitor, (+)-SCH 54016, utilized an asymmetric approach to construct the spiro-β-lactam core. globalauthorid.comacs.org
Another powerful strategy for installing a nitrogen substituent at a quaternary carbon center is the Curtius rearrangement. This reaction proceeds with excellent stereochemical fidelity. In the synthesis of a key chiral intermediate for (-)-cephalotaxine, which features an azaspiro[4.4]nonane core, a Curtius rearrangement of an acyl azide was employed to efficiently create the α-nitrogen-substituted quaternary carbon from a carboxylic acid precursor. clockss.org This method highlights a reliable way to introduce the amine functionality after the spirocyclic framework is established.
General strategies in asymmetric synthesis often rely on chiral auxiliaries, catalysts, or starting materials derived from the chiral pool to induce stereoselectivity. youtube.com For azaspirocycles, this can involve asymmetric cyclization reactions where a chiral catalyst guides the formation of the spiro-ring system.
Diastereoselective and Enantioselective Methodologies
Many synthetic routes to azaspirocycles generate multiple stereocenters, necessitating both diastereoselective and enantioselective control. Domino reactions, which form multiple bonds in a single operation, are efficient but often produce mixtures of diastereomers. For example, a domino radical bicyclization to form 1-azaspiro[4.4]nonane derivatives yielded a mixture of diastereomers, though it showed a preference for the trans configuration. acs.org
In contrast, highly stereoselective methods can yield a single diastereomer. Strain-release driven spirocyclization of certain precursors has been shown to produce a dearomatized intermediate exclusively as a single diastereomer. nih.gov Furthermore, the combination of different reaction types can lead to high levels of stereocontrol. A copper-catalyzed Kinugasa/aldol cascade reaction has been reported for the highly diastereo- and enantioselective synthesis of spiro β-lactams, which are structurally related to azaspiro[3.5]nonan-1-one. globalauthorid.com
The table below summarizes key methodologies and their stereochemical outcomes.
| Methodology | Target/Example | Stereochemical Outcome | Reference |
| Asymmetric Synthesis | Substituted 2-Azaspiro[3.5]nonan-1-ones | Enantioselective | globalauthorid.comacs.org |
| Curtius Rearrangement | (R)-1-Azaspiro[4.4]nonane intermediate | High stereochemical fidelity | clockss.org |
| Domino Radical Bicyclization | 1-Azaspiro[4.4]nonane derivatives | Mixture of diastereomers (trans preferred) | acs.org |
| Strain-Release Spirocyclization | Azetidine (B1206935) spiro-tetralins | Single diastereomer formed | nih.gov |
Emerging Synthetic Techniques
The field of organic synthesis is continually evolving, with new techniques offering more efficient, sustainable, and novel pathways to complex molecules like azaspiro[3.5]nonane derivatives.
Multicomponent Reaction Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a powerful tool for rapidly building molecular complexity. mdpi.comajrconline.org They are prized for their high atom economy, operational simplicity, and ability to generate diverse molecular libraries. mdpi.com
The synthesis of azaspirocycles has benefited significantly from MCRs. A one-pot, three-component reaction has been developed for the efficient synthesis of azaspirononatriene derivatives from isocyanides, acetylenic esters, and isoxazolone derivatives. nih.gov Another approach utilized a multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) to rapidly access building blocks that could be converted to various azaspirocycles, including 5-azaspiro[2.5]octanes. nih.gov These methods streamline the synthesis of complex spirocyclic scaffolds from simple, readily available starting materials. nih.govnih.gov
| MCR Type | Reactants | Product Class | Reference |
| Isocyanide-based MCR | Alkyl isocyanides, acetylenic esters, 4-arylidene-isoxazol-5(4H)-ones | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes | nih.gov |
| Zirconocene-mediated MCR | N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, diiodomethane | Precursors to 5-azaspiro[2.5]octanes | nih.gov |
| Bucherer–Bergs Reaction | Ketone, ammonium (B1175870) carbonate, potassium cyanide | Spiro-hydantoins | mdpi.com |
Photocatalysis in Azaspirocycle Assembly
Visible-light photocatalysis has emerged as a green and powerful method for activating organic molecules and forging new bonds under mild conditions. This technique has been successfully applied to the synthesis of azaspirocycles. A notable example is a visible-light-induced cascade Meerwein addition/cyclization of N-benzylacrylamides, which provides rapid access to azaspirocyclic cyclohexadienones. rsc.org This method leverages photocatalysis to initiate a cascade of reactions, efficiently constructing the spirocyclic system.
The principles of photocatalysis are broadly applicable. While not an azaspirocycle, the direct synthesis of oxaspirolactones via a relay of visible-light photocatalysis and Brønsted acid catalysis demonstrates the potential of these methods. rsc.org The fusion of photoredox catalysis with other synthetic strategies, such as strain-release annulation, further expands the toolkit for creating functionalized spirocycles. chemrxiv.org
Strain-Release Functionalization Strategies
Harnessing the energy stored in strained ring systems is an increasingly popular strategy for the rapid construction of complex molecular architectures. nih.govscilit.com In the context of azaspirocycles, the strain-release driven spirocyclization of azabicyclo[1.1.0]butane (ABB) derivatives is a particularly effective approach. nih.gov
This method involves the synthesis of ABB-ketone precursors which, upon treatment with an electrophile, undergo a spirocyclization-desilylation reaction. nih.govscilit.com This strategy provides access to a variety of azetidine-containing spirocycles, including azaspiro[3.5]nonanes, with useful functional groups that allow for further chemical elaboration. nih.gov A related strain-release-driven Friedel-Crafts spirocyclization of ABB-tethered aryls has been used to synthesize a library of azetidine spiro-tetralins. nih.gov These reactions highlight how the high ring strain of molecules like ABBs can be productively channeled to assemble complex spirocyclic frameworks. nih.govnih.gov
Process Development and Scalability Considerations in Azaspiro[3.5]nonane Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For the synthesis of azaspiro[3.5]nonane derivatives, including this compound, several factors must be carefully considered to ensure a robust, efficient, and safe manufacturing process.
A key consideration in process development is the selection of a synthetic route that is amenable to scale-up. Routes that utilize readily available and inexpensive starting materials, avoid hazardous reagents and extreme reaction conditions, and minimize the number of synthetic steps are generally preferred. The patented synthesis of 7-oxo-2-azaspiro[3.5]nonane, for instance, is highlighted as being suitable for large-scale production due to its high yield, mild conditions, and straightforward work-up procedures. google.com
The scalability of reactions is a critical factor. Some synthetic methodologies that are effective on a small scale may not be practical for large-scale production. For example, a study on the scalable synthesis of spirocyclic pyrrolidines noted that while several methods exist, many are not suitable for producing multigram quantities. nih.gov The researchers in that study focused on optimizing existing methods and developing new approaches to enable the synthesis of these compounds on a 100-gram scale. nih.gov
The choice of reagents and solvents is also crucial for scalability. For example, the use of highly toxic or expensive reagents may be acceptable in a research laboratory but is often prohibitive in an industrial setting. The development of catalytic and more environmentally benign processes is a constant goal in process chemistry.
Purification of the final product and intermediates is another significant challenge in large-scale synthesis. Chromatographic purification, which is common in research labs, is often not feasible for large quantities of material. Therefore, developing synthetic routes that yield crystalline intermediates and final products that can be purified by crystallization is highly advantageous.
The table below outlines some of the key considerations for the process development and scalability of azaspiro[3.5]nonane synthesis.
| Consideration | Key Factors | Challenges | Potential Solutions |
| Route Selection | Cost and availability of starting materials, number of steps, reaction conditions, waste generation. | Identifying a route that is both efficient and economically viable on a large scale. | Utilizing convergent synthetic strategies; exploring alternative, more sustainable routes. |
| Reaction Scalability | Heat transfer, mixing, reaction kinetics at scale. | Reactions that are exothermic or require precise temperature control can be difficult to manage in large reactors. | Use of flow chemistry reactors; careful engineering studies to model and control reaction parameters. |
| Reagent and Solvent Choice | Safety, cost, environmental impact, and ease of handling and disposal. | Avoiding toxic, hazardous, or expensive reagents and solvents. | Replacing stoichiometric reagents with catalytic alternatives; using greener solvents. |
| Product Isolation and Purification | Crystallinity of products and intermediates, avoidance of chromatography. | Purifying large quantities of non-crystalline or oily products can be challenging and costly. | Designing syntheses that produce crystalline materials; developing efficient crystallization protocols. |
| Stereochemical Control | Maintaining enantiopurity during scale-up. | Racemization or loss of stereochemical integrity under process conditions. | Careful selection of reagents and conditions; use of chiral chromatography for high-value products if necessary. |
Advanced Characterization Techniques for Structural and Stereochemical Analysis
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic techniques are fundamental in determining the constitution of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For (S)-7-Azaspiro[3.5]nonan-1-amine, a suite of NMR experiments would be necessary.
¹H NMR (Proton NMR) would reveal the number of distinct proton environments, their chemical shifts (typically in ppm), and their coupling patterns (J-couplings), which provides information about the connectivity of neighboring protons.
¹³C NMR (Carbon NMR) would identify the number of unique carbon atoms in the molecule and their chemical shifts, indicating the type of carbon (e.g., aliphatic, attached to a heteroatom).
2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This collective data would allow for the unambiguous assignment of all proton and carbon signals, confirming the azaspiro[3.5]nonane framework and the position of the amine group.
A hypothetical data table for the ¹H and ¹³C NMR of this compound would be structured as follows, though the actual chemical shift and coupling constant values are not available.
Table 1: Hypothetical NMR Data for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)
| Atom No. | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹H J-coupling (Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| 1 | Value | e.g., dd | Values | Value |
| 2 | Value | e.g., m | N/A | Value |
| ... | ... | ... | ... | ... |
HRMS is a critical technique for determining the elemental composition of a molecule with very high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₈H₁₆N₂), HRMS would be used to verify its monoisotopic mass. The expected data would be presented in a format comparing the experimentally measured mass to the theoretically calculated mass.
Table 2: Hypothetical HRMS Data for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)
| Ion Species | Calculated m/z | Measured m/z | Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | e.g., 141.1386 | Value | Value |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for both the purification of the final compound and the assessment of its purity, including its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be the primary method to determine the enantiomeric excess (e.e.) of this compound. By using a chiral stationary phase, the two enantiomers, (S) and (R), would be separated, and their relative peak areas would be used to calculate the e.e.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable (or can be derivatized to be so), GC could also be used for purity analysis.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of reactions and to get a preliminary indication of the purity of the compound.
A data table summarizing the chromatographic conditions would typically be provided in a research context.
Table 3: Hypothetical Chiral HPLC Method for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)
| Parameter | Condition |
|---|---|
| Column | e.g., Chiralpak IA |
| Mobile Phase | e.g., Hexane/Ethanol/Diethylamine (80:20:0.1) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | e.g., UV at 210 nm |
| Retention Time (S)-enantiomer | Value (min) |
| Retention Time (R)-enantiomer | Value (min) |
Computational and Theoretical Studies on Azaspiro 3.5 Nonan 1 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods provide insights into electronic structure, stability, and reactivity, which are crucial for understanding the behavior of (S)-7-azaspiro[3.5]nonan-1-amine at a molecular level.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the properties of molecules. nih.gov DFT calculations allow for the determination of various electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. For azaspiro[3.5]nonane systems, DFT can be employed to understand the reactivity of the amine group and the influence of the spirocyclic core on its chemical behavior.
For instance, the calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP would highlight the nucleophilic character of the primary amine.
Conformational Analysis and Energetic Profiles
The three-dimensional structure of a molecule is critical for its interaction with biological targets. Conformational analysis of this compound is essential to identify its low-energy conformations. The spirocyclic nature of the 7-azaspiro[3.5]nonane core restricts its conformational flexibility compared to more linear amines. enamine.net
Computational methods can be used to perform a systematic search of the conformational space to identify stable conformers and the energy barriers between them. The resulting energetic profile provides a detailed understanding of the molecule's flexibility and the preferred shapes it adopts in solution. This information is invaluable for understanding how the molecule might bind to a receptor.
Below is a representative table illustrating a hypothetical conformational analysis of this compound, showcasing different conformers and their relative energies.
| Conformer | Dihedral Angle (°C) (C1-C2-N7-C8) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 0.00 | 75.2 |
| B | 180 | 1.20 | 20.1 |
| C | -60 | 2.50 | 4.7 |
Note: This table is illustrative and based on hypothetical calculations for this compound.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target. These methods can predict binding modes and affinities, guiding the design of more potent and selective molecules.
Predictive Studies on Ligand-Target Interactions
Predictive studies often involve docking the ligand into the active site of a target protein. For derivatives of 7-azaspiro[3.5]nonane that have been investigated as GPR119 agonists, molecular docking would be used to predict how these compounds bind to the GPR119 receptor. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. The amine group of this compound, for example, is likely to act as a hydrogen bond donor.
Virtual Screening and Docking Simulations
Virtual screening is a computational technique used in drug discovery to search large libraries of compounds for those that are most likely to bind to a drug target. synplechem.com In the context of 7-azaspiro[3.5]nonane derivatives, a virtual library of these compounds could be screened against a specific target. Docking simulations are at the core of virtual screening, providing a score that estimates the binding affinity of each compound. This allows for the prioritization of a smaller number of compounds for synthesis and experimental testing.
The following is an example of a data table that could be generated from a virtual screening study of this compound derivatives against a hypothetical protein target.
| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |
| Derivative 1 | -9.5 | 3 | ASP120, TYR250 |
| Derivative 2 | -8.7 | 2 | ASN150, GLU180 |
| Derivative 3 | -8.2 | 2 | ASP120, SER249 |
| This compound | -7.1 | 1 | ASP120 |
Note: This table presents hypothetical data to illustrate the output of a virtual screening and docking simulation.
In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. pharmacy180.com In silico methods can play a significant role in elucidating SAR by building predictive models.
For the 7-azaspiro[3.5]nonane scaffold, SAR studies have been conducted, for instance, in the development of GPR119 agonists. nih.gov These studies explore how different substituents on the azaspiro[3.5]nonane core influence agonist activity. For example, optimization of the N-capping group on the piperidine (B6355638) ring and the aryl group led to the identification of potent agonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors (e.g., electronic, steric, and hydrophobic properties) and experimental activity data. These models can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding further optimization efforts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-7-Azaspiro[3.5]nonan-1-amine, and which analytical techniques are critical for confirming its structure and purity?
- Methodological Answer : The synthesis typically involves cyclization of diamines or amino alcohols with ketones under controlled conditions. For example, rigid spirocyclic linkers like 7-azaspiro[3.5]nonane derivatives are synthesized via cyclization reactions using catalysts such as palladium or nickel complexes, with optimized temperature (e.g., 90°C) and solvent systems . Key analytical techniques include:
- NMR spectroscopy for stereochemical confirmation and impurity profiling.
- Mass spectrometry (MS) to verify molecular weight and fragmentation patterns.
- HPLC with UV/Vis or MS detection to assess purity (>95% as per industrial standards) .
Q. How does the stereochemistry at the spiro center influence the compound’s physicochemical properties and reactivity?
- Methodological Answer : The (S)-configuration at the spiro center affects hydrogen-bonding capacity, solubility, and stereoselective interactions in biological systems. For instance, tert-butyl-protected derivatives (e.g., tert-butyl 5-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate) demonstrate enhanced stability in acidic conditions, making them suitable intermediates for peptide coupling reactions . Computational modeling (e.g., DFT calculations) can predict steric and electronic effects of stereochemistry on reactivity .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly in the formation of the spirocyclic core?
- Methodological Answer : Yield optimization requires:
- Linker rigidity modulation : Testing alternative spirocyclic cores (e.g., 6-azaspiro[3.4]octane-2-amine) to reduce ring strain and improve cyclization efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in amine coupling steps.
- Temperature gradients : Stepwise heating (rt → 90°C) minimizes side reactions during cyclization .
Q. When encountering contradictions in spectral data (e.g., NMR vs. X-ray crystallography), what strategies resolve structural ambiguities?
- Methodological Answer : Contradictions arise from dynamic conformational changes or crystal-packing artifacts. Resolution strategies include:
- Cross-validation : Combining NMR (solution-state) with X-ray (solid-state) data.
- Variable-temperature NMR : To probe conformational flexibility.
- Computational refinement : Molecular dynamics simulations to reconcile spectral discrepancies .
Q. How can researchers design experiments to establish structure-activity relationships (SAR) for derivatives of this compound in kinase inhibition?
- Methodological Answer : SAR studies involve:
- Systematic substitution : Modifying the spirocyclic amine’s substituents (e.g., tert-butyl, fluorophenyl) to evaluate steric/electronic effects on CK2α inhibition .
- Biological assays : Measuring IC₅₀ values against kinase panels and correlating with structural features.
- Co-crystallization : X-ray structures of ligand-target complexes to identify key binding interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Q. What computational methods are most effective for predicting the conformational flexibility and binding modes of this compound in drug-target interactions?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina to predict binding poses in Bcl-2 or kinase active sites .
- Molecular dynamics (MD) simulations : To assess stability of spirocyclic conformers over 100-ns trajectories.
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications .
Q. How should researchers address potential nitrosamine impurities during synthesis, given regulatory guidelines?
- Methodological Answer :
- Risk assessment : Monitor nitrosamine formation in amine-rich reaction conditions using LC-MS/MS.
- Validated methods : Adopt EMA/SAHPRA-approved protocols (e.g., USP ⟨1469⟩) for nitrosamine quantification, ensuring limits comply with AI thresholds (e.g., <1 ppm) .
- Purification : Solid-phase extraction or recrystallization to reduce impurity levels .
Key Data and Parameters from Evidence
- Synthetic Yield Optimization : Cyclization at 90°C with Pd/C achieves ~70% yield for 7-azaspiro[3.5]nonane derivatives .
- Purity Standards : Commercial samples (e.g., Aladdin Scientific) report ≥95% purity with validated HPLC-UV methods .
- Regulatory Limits : Total nitrosamine levels must not exceed 100% of individual AI limits (e.g., 0.03 ppm for N-nitrosodimethylamine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
